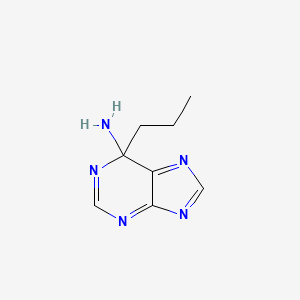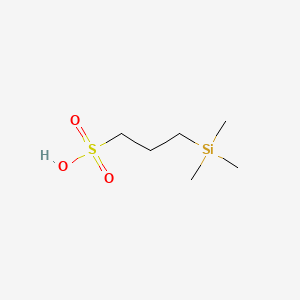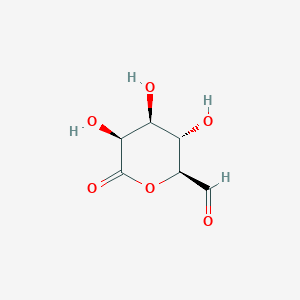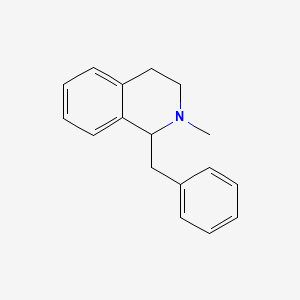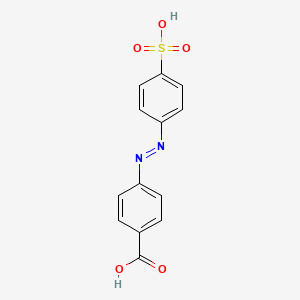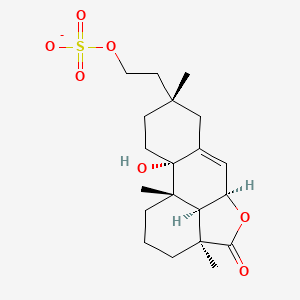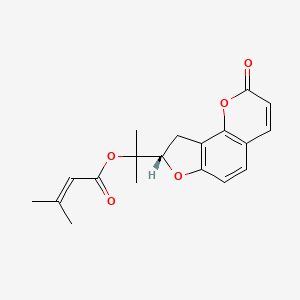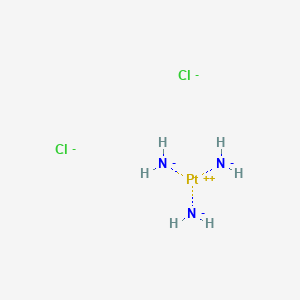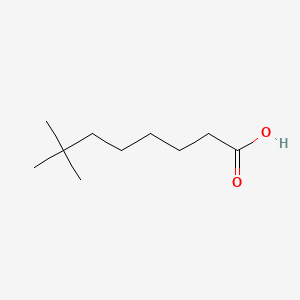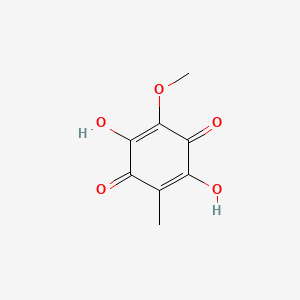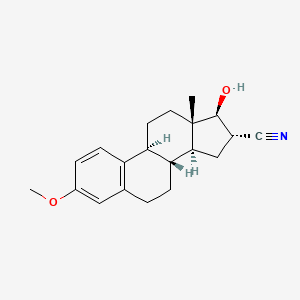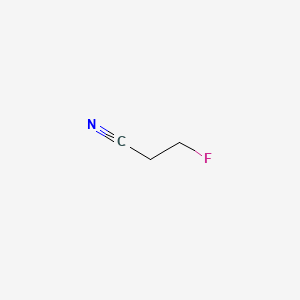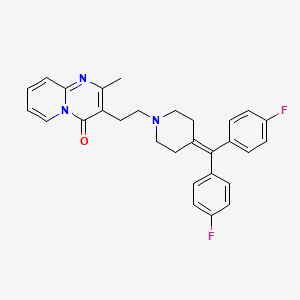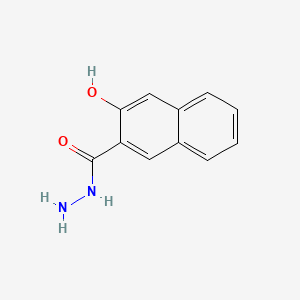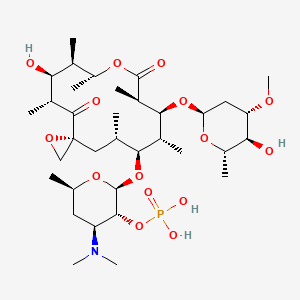
Oleandomycin 2'-O-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleandomycin 2'-O-phosphate is the 2'-O-phospho derivative of oleandomycin. It derives from an oleandomycin. It is a conjugate acid of an oleandomycin 2'-O-phosphate(1-).
Applications De Recherche Scientifique
Oleandomycin Biosynthesis and Functional Analysis
Oleandomycin, produced by Streptomyces antibioticus, involves complex biosynthesis processes. Functional analysis of genes like oleY, involved in the biosynthesis of l-oleandrose, a sugar attached to oleandomycin, highlights the molecular intricacies in antibiotic production. Overexpression of oleY in Escherichia coli and Streptomyces lividans led to the biotransformation of precursors into methylated derivatives, crucial for oleandomycin synthesis (Rodríguez et al., 2001).
Glycosylation of Macrolide Antibiotics
The oleD gene in Streptomyces antibioticus encodes a glycosyltransferase, a key enzyme that transfers glucose moieties to macrolides like oleandomycin. This glycosylation process is vital for the activity of macrolide antibiotics and has been studied through purification and kinetic analysis of the enzyme (Quirós et al., 2000).
Biosynthesis of l-Oleandrose
The biosynthesis of l-oleandrose, a component of oleandomycin, involves multiple genes like oleW, oleV, oleL, and oleU. A detailed study of these genes in Streptomyces antibioticus provides insights into the complex enzymatic pathways and their roles in antibiotic production (Aguirrezabalaga et al., 2000).
Engineering Glycosyltransferases
Oleandomycin glycosyltransferase variants have been engineered to enhance their substrate promiscuity. This allows for the glycosylation of diverse compounds, potentially broadening the scope of oleandomycin derivatives for therapeutic applications (Gantt et al., 2008).
Oleandomycin and Antiviral Research
Recent studies have explored the potential of oleandomycin in antiviral applications. Repurposing oleandomycin as an anti-SARS-CoV-2 agent through virtual computational approaches highlights its potential beyond traditional antibiotic use (Zrieq et al., 2022).
Propriétés
Nom du produit |
Oleandomycin 2'-O-phosphate |
|---|---|
Formule moléculaire |
C35H62NO15P |
Poids moléculaire |
767.8 g/mol |
Nom IUPAC |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-6-yl]oxy]-6-methyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C35H62NO15P/c1-16-14-35(15-45-35)32(39)19(4)27(37)18(3)22(7)48-33(40)21(6)30(49-26-13-25(44-11)28(38)23(8)47-26)20(5)29(16)50-34-31(51-52(41,42)43)24(36(9)10)12-17(2)46-34/h16-31,34,37-38H,12-15H2,1-11H3,(H2,41,42,43)/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31+,34-,35+/m0/s1 |
Clé InChI |
XGECXLDCKVMKRN-KPBLUZLMSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C |
SMILES canonique |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



